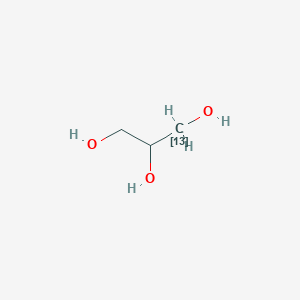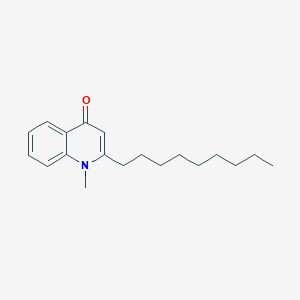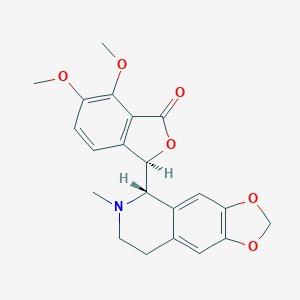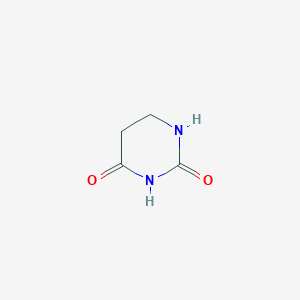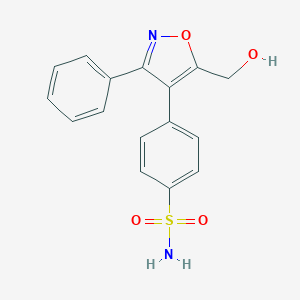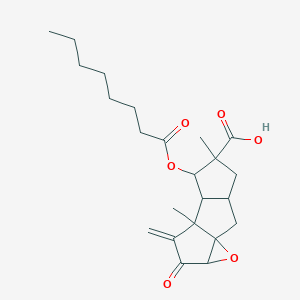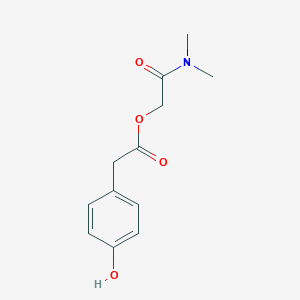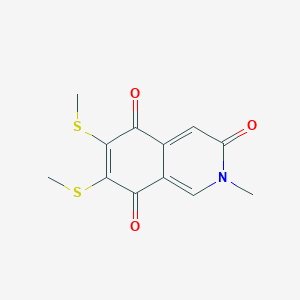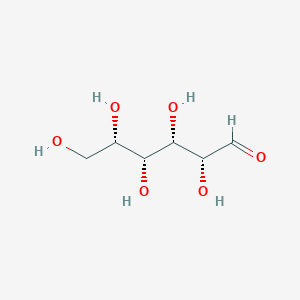
Idose, L-
Descripción general
Descripción
L-Idose is a hexose, a six-carbon monosaccharide. It has an aldehyde group and is an aldose . It is not found in nature, but its uronic acid, iduronic acid, is important. It is a component of dermatan sulfate and heparan sulfate, which are glycosaminoglycans .
Synthesis Analysis
L-Idose is made by aldol condensation of D- and L-glyceraldehyde . More details about the synthesis process can be found in the paper "Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides" .Molecular Structure Analysis
The molecular structure of L-Idose is (3S,4R,5R,6R)-6-(Hydroxymethyl)oxane-2,3,4,5-tetrol . The first and third hydroxyls point the opposite way from the second and fourth . More details about the molecular structure can be found in the paper "Structure & Deep Data of L-Idose (C6H12O6) - Mol-Instincts" .Chemical Reactions Analysis
The oxidation of carbon 6 (CH2-OH → COOH) produces iduronic acid . More details about the chemical reactions of L-Idose can be found in the paper "Reactions of Monosaccharides - Chemistry LibreTexts" .Physical And Chemical Properties Analysis
L-Idose is soluble in water . Its molecular formula is C6H12O6 and its molar mass is 180.156 g·mol−1 . More details about the physical and chemical properties can be found in the paper "Physico-chemical material properties and analysis techniques relevant in high-throughput biomaterials research" .Aplicaciones Científicas De Investigación
Precursor de la industria farmacéutica
La L-Idose sirve como un precursor crucial en la industria farmacéutica. Participa en la síntesis de varias moléculas bioactivas y medicamentos. Por ejemplo, los derivados de L-Idose son componentes esenciales de los glucosaminoglucanos (GAG) como la heparina, el sulfato de heparina y el sulfato de dermatán, que tienen importantes aplicaciones médicas .
Producción enzimática para azúcares raros
La producción enzimática de L-hexosas, que incluye la L-Idose, está ganando atención debido a sus aplicaciones potenciales en las industrias alimentaria y farmacéutica. La L-Idose se puede sintetizar utilizando la estrategia Izumoring, que es un enfoque biotecnológico para producir azúcares raros .
Aplicaciones antitumorales
La L-Idose es un componente importante de ciertos antibióticos antitumorales. Por ejemplo, la L-gulosa, un derivado de la L-Idose, es parte del antibiótico antitumoral Bleomycin A2. Además, su derivado 6-desoxi-L-gulosa está contenido en la zorbamicina, otro antibiótico antitumoral .
Desarrollo de edulcorantes no nutritivos
La L-Idose y sus derivados tienen aplicaciones potenciales como edulcorantes no nutritivos. Pueden utilizarse como inhibidores eficaces de varias glucosidasas, lo cual es beneficioso para el desarrollo de edulcorantes que no contribuyen al consumo calórico .
Administración de medicamentos intraoculares
El identificador de compuesto “F78BCN2M7Z” está asociado con iDose, un dispositivo de administración intraocular de liberación de fármacos para el tratamiento del glaucoma. Este dispositivo utiliza un implante de titanio biocompatible que libera una formulación patentada de travoprost dentro de la cámara anterior del ojo .
Nanotecnología y bioaplicaciones
Las nanopartículas funcionalizadas en la superficie, potencialmente utilizando derivados de L-Idose, exhiben propiedades únicas que son ventajosas para una amplia gama de bioaplicaciones. Estas incluyen el nano-imagen, la administración de genes, la carga de fármacos y los inmunoensayos. Los mecanismos de funcionalización mejoran las propiedades fisicoquímicas de las nanopartículas, haciéndolas adecuadas para estas aplicaciones .
Direcciones Futuras
Mecanismo De Acción
Target of Action
L-Idose, also known as F78BCN2M7Z, is primarily targeted towards the intraocular pressure (IOP) in patients with open-angle glaucoma (OAG) or ocular hypertension (OHT) . The compound is used in the form of a travoprost intracameral implant , which is a prostaglandin analog .
Mode of Action
The L-Idose compound, in the form of a travoprost intracameral implant, acts as a selective FP prostanoid receptor agonist . This interaction with its targets results in the reduction of intraocular pressure (IOP) by increasing uveoscleral outflow . The implant releases a proprietary formulation of travoprost inside the anterior chamber, bypassing the barrier of corneal permeability and allowing the device to release micro-amounts of the active drug molecule over time .
Pharmacokinetics
The pharmacokinetic properties of L-Idose are primarily related to its delivery via an intracameral implant. The implant comprises three parts: a scleral anchor that affixes into the trabecular meshwork ™, the body of the device that serves as the drug reservoir, and the elution membrane that titrates travoprost release . This method of delivery allows for the sustained release of the compound over time, improving its bioavailability and effectiveness .
Result of Action
The primary molecular and cellular effect of L-Idose’s action is the reduction of intraocular pressure (IOP) . This is achieved through the increased uveoscleral outflow resulting from the compound’s interaction with its targets . The reduction in IOP can help to alleviate the symptoms of open-angle glaucoma and ocular hypertension.
Action Environment
The action of L-Idose can be influenced by various environmental factors. For instance, the effectiveness of the compound can be affected by the patient’s adherence to the treatment regimen . Additionally, the stability of the compound may be influenced by factors such as temperature and pH.
Propiedades
IUPAC Name |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-UNTFVMJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5934-56-5 | |
| Record name | L-Idose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5934-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IDOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F78BCN2M7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is L-idose difficult to obtain and study?
A1: Unlike its more abundant D-enantiomer, L-idose is not readily available from natural sources. [] This scarcity makes it expensive and hinders research into its properties and applications. [] Traditional extraction methods are costly, driving the need for efficient synthetic alternatives. []
Q2: What progress has been made in synthesizing L-idose?
A2: Researchers have successfully synthesized L-idose and its derivatives from the more readily available D-glucose. [, ] This approach uses inexpensive chemicals and focuses on creating orthogonally protected thioglycoside forms, which are valuable building blocks for complex carbohydrate synthesis. [] One method involves C-5 epimerization of 5,6-unsaturated thioglycosides derived from D-glucose. [] Enzymatic synthesis using transketolase is also a promising avenue, offering high stereoselectivity. []
Q3: What is the significance of L-idose in glycoscience?
A4: L-Idose is a component of heparan sulfate (HS), a complex polysaccharide with crucial roles in various biological processes. [] Synthesizing well-defined L-idose derivatives is crucial for understanding the structure-activity relationships of HS and developing potential therapeutics. [] These synthetic efforts contribute to the broader field of glycobiology by providing tools to dissect the intricate functions of carbohydrates in biological systems.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



